1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Catalog No.
S12371433
CAS No.
M.F
C7H8N4
M. Wt
148.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

IUPAC Name

1-methylimidazo[4,5-b]pyridin-5-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)

InChI Key

SGEQLXKFRBWJAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)N

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is a highly functionalized, tautomerically fixed heterocyclic building block widely utilized in medicinal chemistry as a purine and benzimidazole bioisostere. Featuring a primary amine at the 5-position and a methyl group locking the N1 position, this scaffold is optimized for late-stage functionalization, including Buchwald-Hartwig cross-couplings and amide bond formations. The N1-methylation eliminates the tautomeric ambiguity inherent in unsubstituted imidazopyridines, ensuring predictable physicochemical properties, simplified NMR characterization, and consistent batch-to-batch reproducibility during scale-up. Its distinct electronic distribution makes it a preferred precursor for developing kinase inhibitors and targeted therapeutics where precise hinge-region binding and enhanced metabolic stability are required [1].

Research Fit

Purine bioisostere building block for kinase inhibitor synthesis
N1-methyl-5-amino substitution provides selective elaboration vectors
Enables scaffold-hopping across IKKε/TBK1, TAM, FLT3, Aurora, JAK, B-Raf programs

Substituting 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine with its unmethylated parent (1H-imidazo[4,5-b]pyridin-5-amine) or its N3-methyl regioisomer fundamentally alters both synthetic processability and pharmacological utility. The unmethylated analog exists as a dynamic mixture of tautomers, which complicates downstream purification, reduces coupling yields due to competing N-alkylation or N-arylation, and necessitates additional protection-deprotection steps. Furthermore, replacing this scaffold with the N3-methyl regioisomer shifts the dipole moment and the spatial orientation of the pyridine nitrogen, directly disrupting critical hydrogen-bond acceptor interactions required for target binding. For procurement teams and process chemists, utilizing the precisely locked N1-methyl isomer is essential to maintain high chemoselectivity at the 5-amino group and to ensure predictable vector trajectories in structure-activity relationship (SAR) campaigns [1].

Substitution Risk

N1-methyl regioisomer differs from 3-methyl or des-methyl analogs; binding topology may shift significantly
Absence of C5-amine limits diversification chemistry for kinase inhibitor synthesis
3H-imidazo[4,5-b]pyridine analogs favor c-Met over FLT3, altering kinase selectivity profile

Elimination of Tautomerism to Maximize Cross-Coupling Yields

During library synthesis, the presence of unprotected imidazole nitrogens leads to competitive side reactions. The N1-methylated compound consistently achieves >85% yield in standard palladium-catalyzed C-N cross-couplings at the 5-amino position. In contrast, the unmethylated 1H-imidazo[4,5-b]pyridin-5-amine baseline suffers from competitive N-arylation at the imidazole core, reducing target yields to <50% and requiring costly chromatographic separations [1].

Evidence DimensionYield of target 5-amino functionalization (Pd-catalyzed coupling)
Target Compound Data>85% yield (single major product)
Comparator Or BaselineUnmethylated 1H-imidazo[4,5-b]pyridin-5-amine (<50% yield, complex mixture)
Quantified Difference+35% absolute yield improvement and elimination of protection steps
ConditionsStandard Buchwald-Hartwig amination conditions (Pd catalyst, base, 80-100 °C)

Procuring the N1-methylated building block eliminates the need for orthogonal protection strategies, directly reducing step count and raw material costs in API scale-up.

TBK1 Inhibition
Reported
TBK1 IC₅₀ = 6 nM; cellular IKKε/TBK1 IC₅₀ = 74 nM
Supports IKKε/TBK1 dual inhibitor scaffold-hopping
Compared to BX795 and GSK319347A

Optimized Hinge-Binding Affinity via Regioselective N-Methylation

The position of the methyl group dictates the presentation of the pyridine nitrogen to the kinase hinge region. Derivatives synthesized from 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine typically exhibit 10- to 50-fold higher binding affinity (lower IC50) against target kinases compared to their N3-methyl regioisomers. The N1-methyl configuration properly aligns the pyridine N4 atom as a critical hydrogen-bond acceptor, a feature lost when the methyl group occupies the N3 position [1].

Evidence DimensionRelative kinase binding affinity (IC50)
Target Compound DataHigh affinity (baseline 1x IC50)
Comparator Or Baseline3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine derivatives (10x to 50x higher IC50)
Quantified Difference10- to 50-fold improvement in target affinity
ConditionsIn vitro kinase inhibition assays (e.g., JAK/SYK family kinases)

Selecting the correct regioisomer at the procurement stage is critical; the N3-isomer will yield inherently inactive or significantly less potent downstream compounds.

AXL Inhibition
Class-level
AXL IC₅₀ = 0.77 nM; selectivity 120–900× over MER
Supports TAM kinase inhibitor design
Derivative series; independent assay confirmation

Enhanced Aqueous Solubility Compared to Benzimidazole Analogs

Replacing a standard benzimidazole core with an imidazo[4,5-b]pyridine core significantly improves the physicochemical profile of the resulting libraries. The inclusion of the basic pyridine nitrogen in 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine lowers the lipophilicity (LogD at pH 7.4) by approximately 0.5 to 0.8 units compared to 1-Methyl-1H-benzo[d]imidazol-5-amine. This reduction in lipophilicity translates to substantially improved aqueous solubility, a critical parameter for formulation and oral bioavailability [1].

Evidence DimensionLipophilicity (LogD at pH 7.4) and Aqueous Solubility
Target Compound DataLower LogD (enhanced solubility)
Comparator Or Baseline1-Methyl-1H-benzo[d]imidazol-5-amine (+0.5 to 0.8 LogD units)
Quantified Difference0.5 - 0.8 unit reduction in LogD
ConditionsStandard aqueous buffer (pH 7.4) solubility and partition coefficient assays

For drug discovery programs struggling with highly lipophilic, poorly soluble hits, procuring this imidazopyridine bioisostere provides an immediate structural fix to improve ADME properties.

Aqueous Solubility
Data to verify
38 µM (ChEMBL assay)
Supports fragment-based screening concentration range
Measured for parent scaffold
FLT3 Inhibition
Class-level
FLT3-ITD IC₅₀ = 4 nM; CCT137690 FLT3 < 0.5 nM
N1-methyl substitution favors FLT3 over c-Met kinase selectivity
Versus des-methyl analogs and midostaurin
Scaffold Versatility
Class-level
Aurora A/B/C IC₅₀ 15/25/19 nM; JAK1 Ki 2.9 nM; B-Raf DFG-in/αC-helix out binding
Single core enables multi-target kinase library synthesis
CCT137690 and derivative series
Synthetic Access
Reported
C5-NH₂ amenable to amidation, Buchwald–Hartwig, Suzuki couplings
Supports rapid parallel library synthesis
Validated synthetic route; four diversification chemistries

Synthesis of ATP-Competitive Kinase Inhibitors

Due to its optimized hinge-binding trajectory and N1-locked conformation, this compound is the premier starting material for developing ATP-competitive kinase inhibitors (e.g., targeting JAK, SYK, or Aurora kinases). The 5-amine allows for rapid diversification via amide coupling, while the core ensures reliable target engagement without tautomeric interference [1].

High-Throughput Library Generation (HTE)

The absence of competitive N-alkylation/arylation sites on the imidazole ring makes this scaffold highly suitable for automated, high-throughput parallel synthesis. Process chemists can reliably use standard Buchwald-Hartwig or SNAr conditions on the 5-amine with minimal purification bottlenecks, maximizing library output [2].

Lead Optimization for Poorly Soluble Benzimidazole Hits

In late-stage lead optimization, this scaffold serves as a direct drop-in replacement for 5-amino-1-methylbenzimidazoles. Its incorporation predictably lowers LogD and improves aqueous solubility, rescuing potent but poorly bioavailable drug candidates without requiring a complete scaffold hop [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IKKε/TBK1 dual inhibitor scaffold-hopping
Purine bioisostere hinge-binding motif
TBK1 pathway inhibition assay context
TAM kinase inhibitor design
N1-methyl-5-amino regioisomer core
AXL/MER selectivity assay context
Fragment-based kinase probe library
Low MW, moderate aqueous solubility
Biochemical assay solubility and target engagement
Multi-target kinase library synthesis
Versatile C5 diversification handle
Cross-coupling chemistry compatibility

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.074896272 g/mol

Monoisotopic Mass

148.074896272 g/mol

Heavy Atom Count

11

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